molecular formula C8H10INO2 B1456072 Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate CAS No. 1296172-31-0

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate

Cat. No.: B1456072
CAS No.: 1296172-31-0
M. Wt: 279.07 g/mol
InChI Key: GPEMBMUJRQXGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H10INO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative followed by esterification. One common method involves the reaction of 4-iodopyrrole-2-carboxylic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with biological targets. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-bromo-1H-pyrrole-2-carboxylate
  • Propan-2-yl 4-chloro-1H-pyrrole-2-carboxylate
  • Propan-2-yl 4-fluoro-1H-pyrrole-2-carboxylate

Uniqueness

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity for certain biological targets compared to its bromo, chloro, and fluoro analogs .

Properties

IUPAC Name

propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2/c1-5(2)12-8(11)7-3-6(9)4-10-7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEMBMUJRQXGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.